molecular formula C6H3BrS B1524680 4-Bromo-2-ethynylthiophene CAS No. 690266-87-6

4-Bromo-2-ethynylthiophene

Cat. No. B1524680
CAS RN: 690266-87-6
M. Wt: 187.06 g/mol
InChI Key: OKSJGYZPEOFUFQ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynylthiophene is a chemical compound with the molecular formula C6H3BrS . It has a molecular weight of 187.06 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethynylthiophene is 1S/C6H3BrS/c1-2-6-3-5(7)4-8-6/h1,3-4H . This indicates that the molecule consists of a thiophene ring with a bromine atom and an ethynyl group attached at the 4th and 2nd positions, respectively .


Physical And Chemical Properties Analysis

4-Bromo-2-ethynylthiophene is a liquid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-ethynylthiophene: is a valuable building block in organic synthesis. It can be utilized in the construction of complex molecules due to its reactive bromine and ethynyl groups. For instance, it can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures which are prevalent in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2-ethynylthiophene may serve as a precursor for the synthesis of various drug candidates. Its incorporation into larger molecules can lead to the development of new therapeutic agents with potential activity against a range of diseases .

Materials Science

This compound is also significant in materials science, particularly in the development of novel organic semiconductors. The thiophene ring is a common motif in conjugated polymers used in organic photovoltaics and light-emitting diodes (LEDs), where it contributes to the electronic properties of the material .

Analytical Chemistry

4-Bromo-2-ethynylthiophene: can be used as a standard or reference compound in analytical chemistry to calibrate instruments or develop new analytical methods. Its distinct spectroscopic signature helps in the identification and quantification of similar compounds .

Environmental Studies

While direct applications in environmental studies are not explicitly documented for 4-Bromo-2-ethynylthiophene , related brominated compounds are often studied for their environmental impact, persistence, and bioaccumulation. Thus, it could be used as a model compound for environmental behavior studies of brominated organic chemicals .

Agricultural Research

In the context of agricultural research, brominated thiophenes could be explored for their potential use in pest management strategies. They may act as intermediates in the synthesis of agrochemicals designed to protect crops from pests and diseases .

Biotechnology

The reactivity of 4-Bromo-2-ethynylthiophene makes it a candidate for biotechnological applications, such as the modification of biomolecules or the creation of bioconjugates for medical diagnostics or targeted drug delivery systems .

Nanotechnology

Finally, in nanotechnology, 4-Bromo-2-ethynylthiophene could be employed in the synthesis of nanoscale materials. Its ability to form various carbon-carbon bonds can lead to the creation of novel nanostructures with specific properties for electronics or catalysis .

Safety and Hazards

The safety information for 4-Bromo-2-ethynylthiophene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause respiratory irritation, and prolonged exposure may cause skin dryness or cracking . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-2-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS/c1-2-6-3-5(7)4-8-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSJGYZPEOFUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699298
Record name 4-Bromo-2-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690266-87-6
Record name 4-Bromo-2-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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